D-Gluconic acid manganese salt

Description

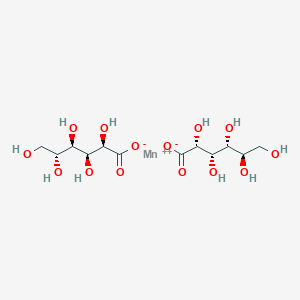

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

manganese(2+);2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHQNTSSPHKCPB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22MnO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-39-8 | |

| Record name | Manganese gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways of Manganese Gluconate

Chemical Synthesis Procedures and Optimizations

The production of manganese gluconate can be achieved through several synthetic routes, including direct chemical reactions and biotechnological processes.

A prevalent chemical method involves the reaction of manganese carbonate (MnCO₃) with gluconic acid (C₆H₁₂O₇) in an aqueous solution. nih.govdrugbank.comecfr.govboxnutra.com The resulting manganese gluconate is then isolated by crystallization. nih.govdrugbank.comecfr.govboxnutra.com Similarly, manganese(II) oxide can be used as the manganese source, reacting with an aqueous solution of gluconic acid under controlled temperature conditions, for instance, at 75°C. researchgate.net The completion of this reaction can be monitored using IR spectroscopy by observing the disappearance of the carboxylic acid's C=O absorption band. researchgate.net

Another common laboratory and industrial synthesis involves a metathesis reaction between calcium gluconate and manganese sulfate (B86663). sciencemadness.org In this process, hot aqueous solutions of the reactants are mixed, leading to the precipitation of calcium sulfate, which is subsequently removed by filtration. The manganese gluconate remains in the filtrate and can be recovered by evaporating the solvent. sciencemadness.org

Biotechnological approaches offer an alternative to purely chemical synthesis. These methods often utilize enzymes or microorganisms. One such method is the enzymatic conversion of glucose to gluconic acid using glucose oxidase. google.comicm.edu.pl The gluconic acid is then reacted with a manganese source like manganese oxide or manganese carbonate to form the final product. google.com

A more streamlined biotechnological method is the direct one-step fermentation of glucose to manganese gluconate. google.comgoogle.com This process uses microorganisms, such as the fungus Aspergillus niger, in the presence of a manganese compound like manganous carbonate or manganese oxide. google.comgoogle.com This method is reported to be highly efficient, with yields potentially exceeding 100% relative to glucose, simplifying the production process, reducing costs, and operating under normal temperature and pressure. google.comgoogle.com Optimization of this fermentation process involves controlling the concentration of glucose, the type of manganese compound, and the feeding strategy, with gradual addition of the manganese source often being preferable. google.comgoogle.com

| Synthesis Method | Reactants | Key Process Details | Reported Yield | Reference |

|---|---|---|---|---|

| Chemical Reaction | Manganese Carbonate, Gluconic Acid | Reaction in aqueous medium followed by crystallization. | Not specified | nih.govdrugbank.comecfr.gov |

| Chemical Reaction | Manganese(II) Oxide, Gluconic Acid | Reaction in aqueous suspension at 75°C, monitored by IR spectroscopy. | Not specified | researchgate.net |

| Metathesis Reaction | Calcium Gluconate, Manganese Sulfate | Precipitation of calcium sulfate from hot aqueous solution. | > 90% | sciencemadness.org |

| Direct Fermentation | Glucose, Manganese Compound (e.g., MnCO₃, MnO), Aspergillus niger | One-step fermentation process. | 100-109% (relative to glucose) | google.com |

Reaction Kinetics and Thermodynamics Governing Formation

The formation of manganese gluconate is governed by fundamental kinetic and thermodynamic principles. The reaction involves the complexation of the manganese(II) ion with the gluconate anion.

Thermodynamics: The formation of manganese(II) gluconate is a donor-acceptor interaction where the gluconate ion coordinates with the Mn(II) ion. researchgate.net This interaction involves both the carboxylate group and the hydroxy oxygen atoms of the gluconate molecule. researchgate.net Thermodynamic data for Mn-gluconate complexes are crucial for understanding the reaction mechanisms and stability. pnnl.gov Studies have focused on developing thermodynamic models for these complexes to predict their behavior in solution. pnnl.gov The thermal decomposition of manganese(II) gluconate dihydrate, M(C₆H₁₁O₇)₂ · 2H₂O, occurs in stages, indicating different binding strengths within the coordination sphere. The initial step involves the loss of two water molecules and one gluconate ion, followed by the loss of the second gluconate ion at a higher temperature (Tmax=310°C), which is a strongly exothermic process. researchgate.net This suggests that the two gluconate moieties are bound differently to the central manganese ion. researchgate.net

Reaction Kinetics: The kinetics of manganese gluconate formation are influenced by factors such as pH, temperature, and reactant concentrations. In electrolytic synthesis methods, the diffusion of reactants to the electrode surface can be the rate-determining step. mdpi.com The kinetics of manganese redox reactions, particularly the oxidation of Mn(II) to Mn(III), are complex and play a role in the formation and stability of manganese complexes. scispace.comcaltech.edu The oxidation of Mn(II) can proceed even in the absence of oxygen, although the reaction is slower. scispace.com The degradation of the gluconate ligand can also occur, particularly in oxidative environments, and this degradation process has been studied kinetically. researchgate.net For instance, the degradation of manganese gluconate in certain solutions was found to be slower compared to iron chelates like Fe-EDTA, highlighting its relative stability. researchgate.net

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Coordination | Mn(II) ion coordinates with both carboxy and hydroxy oxygen atoms of the gluconate ion. | Indicates chelate ring formation, contributing to the stability of the complex. | researchgate.net |

| Thermal Decomposition | Occurs in distinct steps, with the two gluconate ions being lost at different temperatures. | Suggests non-equivalent binding of the gluconate ligands in the coordination sphere. | researchgate.net |

| Reaction Rate | In some systems, the oxidation of Mn(II) to Mn(III) is a key kinetic step. | The oxidation state of manganese influences the formation and properties of the resulting complex. | scispace.comcaltech.edu |

| Ligand Stability | Manganese gluconate shows greater resistance to oxidative degradation compared to some other metal chelates (e.g., Fe-EDTA). | Important for applications where the complex is exposed to oxidizing conditions. | researchgate.net |

Crystallization Studies and Polymorphic Investigations

The final step in most synthesis procedures for manganese gluconate is crystallization, which serves to isolate and purify the product.

Crystallization: Manganese gluconate is typically obtained as a slightly pink, crystalline powder. nih.govdrugbank.comecfr.gov The crystallization process usually involves concentrating the aqueous reaction mixture, often by boiling, followed by cooling to induce crystal formation. sciencemadness.org One account describes an efficient crystallization process where the product readily precipitates from a concentrated solution on a steam bath, in contrast to other metal gluconates like those of cobalt and copper, which tend to form sticky, difficult-to-dry masses. sciencemadness.org In enzymatic production methods, crystallization is considered the most cost-effective technique for isolating the pure gluconate salt from the reaction broth. icm.edu.pl The efficiency of crystallization can be influenced by the purity of the solution; for example, a high concentration of residual glucose can hinder the effective isolation of the product. icm.edu.pl

Polymorphic Investigations: The chemical formula for the hydrated form is generally given as C₁₂H₂₂MnO₁₄·2H₂O. nih.govdrugbank.com While crystallization is a well-documented and crucial step for obtaining solid manganese gluconate, detailed scientific literature focusing specifically on the existence and characterization of different polymorphic forms of the compound is not extensively available in the public domain. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Such studies would involve techniques like X-ray diffraction (XRD) under various crystallization conditions to identify different crystal lattices. Currently, the compound is primarily characterized by its typical appearance as a slightly pink powder. ecfr.govboxnutra.comchemicalbook.com

Advanced Spectroscopic and Electrochemical Characterization of Manganese Gluconate Complexes

Infrared Spectroscopy for Elucidating Coordination Environments

Infrared (IR) spectroscopy is a fundamental technique for determining the coordination mode of the gluconate ligand to the manganese ion. By analyzing the vibrational frequencies of functional groups within the complex, significant insights into the metal-ligand interactions can be obtained. The primary coordination of the manganese(II) ion occurs through the carboxyl group of the gluconate. researchgate.net This interaction is evidenced by shifts in the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). researchgate.net

In manganese gluconate complexes, the bands corresponding to the asymmetric and symmetric vibrations of the carboxylate group are observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net The coordination of manganese to the carboxylate group leads to a shift in these bands to lower wavenumbers. researchgate.net

Furthermore, IR spectroscopy confirms the involvement of the hydroxyl groups of the gluconate ligand in the coordination sphere. A strong band observed around 1100 cm⁻¹ in the spectra of manganese gluconate complexes is indicative of manganese coordination with secondary hydroxyl groups. researchgate.net This is distinct from the vibrational modes of the secondary and primary hydroxyl groups in the free ligand, which appear at approximately 1090 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net A shift in the band at around 620 cm⁻¹, compared to 617 cm⁻¹ in the free ligand, also suggests coordination involving out-of-plane hydroxyl groups. researchgate.net This comprehensive analysis of the IR spectrum reveals a chelate structure where the gluconate ligand binds to the manganese ion through both its carboxylate and hydroxyl oxygen atoms. nist.gov

| Vibrational Mode | Free Ligand (cm⁻¹) | Manganese Gluconate Complex (cm⁻¹) | Assignment |

| Asymmetric COO⁻ Stretch | ~1600 | Shifted to lower wavenumber | Coordination via carboxylate |

| Symmetric COO⁻ Stretch | ~1400 | Shifted to lower wavenumber | Coordination via carboxylate |

| Secondary OH Stretch | ~1090 | ~1100 (strong band) | Coordination via secondary hydroxyl |

| Primary OH Stretch | ~1040 | - | - |

| Out-of-plane OH | ~617 | ~620 | Coordination via hydroxyl |

Electronic Absorption and Emission Spectroscopy for Valence State Determination

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are crucial for determining the valence state of the manganese ion within the gluconate complex. The d-electrons of manganese can be excited by absorbing ultraviolet or visible light, resulting in characteristic absorption bands that are sensitive to the oxidation state and coordination geometry of the metal center.

Solutions of manganese(II) salts, including manganese gluconate, are typically pale pink, indicating weak absorption in the visible region. nih.gov The UV-Vis spectrum of Mn(II) in aqueous solution exhibits several absorption peaks. For instance, MnSO₄ solutions show absorption maxima at 336 nm, 357 nm, 401 nm, 433 nm, and 530 nm. nih.govplos.orgrsc.org The peak at 401 nm is often selected for quantitative analysis due to its strong intensity and linear correlation with Mn(II) concentration. nih.govrsc.org The presence of gluconate as a ligand can influence the position and intensity of these d-d transitions. Spectrophotometric studies of manganese(II), (III), and (IV) gluconate complexes have shown distinct spectra for each oxidation state, allowing for their identification and quantification in solution. acs.orgacs.org For example, the oxidation of the manganese(II) gluconate complex to the manganese(III) and subsequently to the manganese(IV) complex by molecular oxygen can be monitored by observing the changes in their respective absorption spectra. acs.org

Luminescence spectroscopy provides further insight into the electronic structure and can be used to characterize the manganese valence state. Manganese(II) complexes, particularly those with a tetrahedral coordination environment, can exhibit green photoluminescence. mdpi.com This emission is attributed to the spin-forbidden ⁴T₁(⁴G) → ⁶A₁(⁶S) transition of the high-spin d⁵ Mn(II) ion. mdpi.comrsc.org While detailed emission studies specifically on manganese gluconate are not extensively reported, the principles of Mn(II) luminescence are applicable. The characteristics of the emission, such as its wavelength and quantum yield, are influenced by the ligand field created by the gluconate and any coordinated water molecules.

| Manganese Species | Technique | Observed Peaks/Features | Significance |

| Mn(II) in aqueous solution | UV-Vis Absorption | 336, 357, 401, 433, 530 nm | Characteristic of Mn(II) d-d transitions |

| Mn(II), Mn(III), Mn(IV) gluconates | UV-Vis Absorption | Distinct spectra for each oxidation state | Allows for valence state determination and monitoring of redox reactions acs.org |

| Mn(II) complexes | Photoluminescence | Green emission | Characteristic ⁴T₁(⁴G) → ⁶A₁(⁶S) transition of tetrahedral Mn(II) mdpi.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. However, its application to paramagnetic complexes like those of manganese(II) presents challenges. The unpaired electrons of the Mn(II) ion cause significant broadening of NMR signals, often making detailed structural interpretation difficult. chinesechemsoc.org

Despite these challenges, NMR can provide valuable information about the interaction between the manganese ion and the gluconate ligand. Studies on the interaction of Mn(II) with gluconate indicate a strong interaction, primarily through the carboxyl group. researchgate.net This is inferred from the selective broadening of ligand proton and carbon resonances upon addition of the paramagnetic manganese ion. The degree of broadening of specific ligand nuclei can give qualitative information about their proximity to the metal center.

For comparison, NMR studies of diamagnetic metal-gluconate complexes, such as with Mg(II), provide clearer spectra where chemical shift changes can be more readily interpreted to determine binding sites. acs.orgacs.org In the case of manganese gluconate, while obtaining high-resolution spectra is challenging, the technique can still confirm the formation of the complex and provide insights into the primary binding sites of the ligand in solution. researchgate.netresearchgate.net

X-ray Diffraction Techniques for Solid-State Structure Elucidation

Single-crystal X-ray analysis of manganese(II) D-gluconate tetrahydrate, with the formula Mn[(D-C₆H₁₁O₇)₂(H₂O)₂]·2H₂O, reveals a six-coordinated manganese(II) cation. nist.gov The coordination sphere around the Mn(II) ion is a slightly distorted octahedron. asianpubs.org It is chelated by two D-gluconate anions and two coordinated water molecules. nist.gov The remaining two water molecules are present as crystal waters within the lattice. nist.gov

A key finding from X-ray diffraction is that the two D-gluconate anions in the complex adopt different conformations. nist.gov This structural nuance is critical for understanding the flexibility of the ligand and its interactions with the metal center. The analysis confirms that the gluconate acts as a chelating ligand, binding to the manganese ion through both the carboxylate oxygen atoms and hydroxyl oxygen atoms. nist.gov This chelation contributes to the stability of the complex. The detailed structural parameters obtained from XRD are essential for interpreting data from other spectroscopic techniques and for building accurate computational models of the complex.

| Compound | Crystal System | Space Group | Coordination Number of Mn(II) | Key Structural Features |

| Mn[(D-C₆H₁₁O₇)₂(H₂O)₂]·2H₂O | Triclinic | P-1 | 6 | Distorted octahedral geometry; chelation by two gluconate anions and two water molecules; two different gluconate conformations. nist.govasianpubs.org |

Electrochemical Studies of Manganese Redox Processes within Gluconate Ligand Systems

Electrochemical techniques, such as polarography and cyclic voltammetry, are instrumental in investigating the redox behavior of manganese gluconate complexes. These studies provide information on the stability of different manganese oxidation states (+2, +3, and +4) when complexed with gluconate and the potentials at which redox transitions occur. acs.orgacs.org

In alkaline media, the gluconate ligand is effective at solubilizing and stabilizing manganese in its +2, +3, and +4 oxidation states. acs.org The redox chemistry of these complexes has been studied in detail. For example, cyclic voltammetry of manganese sulfate (B86663) solutions shows the reduction of Mn²⁺ to Mn metal at negative potentials. iau.iracs.org In the presence of gluconate, the redox potentials are shifted, indicating complex formation and altered stability of the various oxidation states.

Studies have shown that the binuclear manganese(II) gluconate complex can be oxidized by molecular oxygen to a manganese(III) complex. acs.org This manganese(III) complex can be further oxidized to a manganese(IV) complex. acs.org The electrochemical potentials for these transitions are dependent on factors such as pH. researchgate.net For instance, in a non-agitated gluconate bath at pH 6.0, the cyclic voltammogram for manganese shows specific redox peaks corresponding to its electrochemical processes. researchgate.net These electrochemical investigations are critical for understanding the role of manganese gluconate in redox-mediated processes and for applications such as catalysis and the development of redox agents. researchgate.netresearchgate.net

| Manganese Gluconate System | Technique | Observed Process | Significance |

| Mn(II)/Mn(III) gluconate | Polarography/Spectrophotometry | Oxidation of Mn(II) to Mn(III) by O₂ | Demonstrates the stabilization of the Mn(III) state by gluconate. acs.org |

| Mn(III)/Mn(IV) gluconate | Polarography/Spectrophotometry | Oxidation of Mn(III) to Mn(IV) by O₂ | Demonstrates the stabilization of the Mn(IV) state by gluconate. acs.org |

| Manganese in gluconate bath (pH 6.0) | Cyclic Voltammetry | Characteristic reduction/oxidation peaks | Defines the electrochemical behavior under specific conditions. researchgate.net |

Coordination Chemistry and Solution Speciation of Manganese Gluconate

Complexation Stoichiometry and Stability Constants

Manganese can form complexes with gluconate in multiple stoichiometric ratios. Research has identified the formation of manganese(II), manganese(III), and manganese(IV) complexes with gluconate. researchgate.net The stability of these complexes is described by their stability constants (log β values), which quantify the equilibrium of the complex formation.

Studies have reported varying stability constants for manganese-gluconate complexes, influenced by the experimental conditions. For instance, at a pH of 7, manganese(II) has been shown to form a 1:1 complex with gluconate (M1Gl1). researchgate.net In alkaline solutions, more complex species are observed, such as [Mn(II)(GH3)2]2- and [Mn(III)(GH3)2(OH)]2-, where GH3(2-) represents the dianion of D-gluconic acid. researchgate.net Another study determined that the average number of gluconate molecules coordinated to a manganese(II) ion is three. ajol.info

The stability of manganese gluconate complexes is significant. For example, manganese chelates with gluconate have demonstrated high stability in hydroponic nutrient solutions, with over 80% of the manganese remaining in solution up to a pH of 10. tandfonline.com

Table 1: Examples of Reported Manganese-Gluconate Complex Stoichiometries and Stability

| Complex Species (Proposed) | Oxidation State | pH Condition | Molar Ratio (Mn:Gluconate) | Log β (Stability Constant) | Source |

| M1Gl1 | Mn(II) | 7 | 1:1 | Not specified | researchgate.net |

| [Mn(II)(GH3)2]2- | Mn(II) | Alkaline | 1:2 | Not specified | researchgate.net |

| [Mn(III)(GH3)2(OH)]2- | Mn(III) | Alkaline | 1:2 | Not specified | researchgate.net |

| [Mn(IV)(GH3)2(OH)3]3- | Mn(IV) | Alkaline | 1:2 | Not specified | researchgate.net |

| Mn(II)-Amino Acid Complex | Mn(II) | Not specified | 1:3 | High (Specific values vary) | ajol.info |

pH-Dependent Speciation and Equilibrium Dynamics

The pH of the solution profoundly impacts the speciation of manganese gluconate. nih.gov As the pH changes, the protonation state of the gluconate ligand and the hydrolysis of the manganese ion are altered, leading to shifts in the dominant complex species.

At a pH of approximately 5.5 (for a 1% solution), manganese gluconate exists in a stable form. lohmann-minerals.com However, at sufficiently high pH levels, manganese gluconate solutions can remain stable against the precipitation of manganese hydroxide, carbonate, or sulfides. nih.gov Conversely, at lower pH, the manganese gluconate complex may not be as stable. nih.gov

Equilibrium calculations are essential to understand the precipitation behavior across different pH ranges. nih.gov For instance, at a manganese-to-gluconate ratio of 1.2, significant manganese-sulfide precipitation was observed at pH ranges from 7 to 9, but not at a pH above 12.5. nih.gov The distribution of soluble species in manganese gluconate containing solutions is pH-dependent, and the addition of gluconate can improve the buffer capacity of the solution. researchgate.net

Inter-Ligand and Inter-Metal Competition in Manganese Gluconate Systems

The presence of other metal ions and ligands in a solution containing manganese gluconate can lead to competitive interactions. These interactions can affect the stability and availability of the manganese-gluconate complex. frontiersin.org

Inter-Metal Competition: Other metal ions, such as iron (Fe), zinc (Zn), and copper (Cu), can compete with manganese for the gluconate ligand. nih.gov This competition is influenced by the relative stability of the respective metal-gluconate complexes. frontiersin.org For example, in multi-micronutrient formulations, traditional ligands like EDTA maintained higher concentrations of manganese in solution compared to novel ligands, while the opposite was true for zinc. frontiersin.org This highlights the competitive dynamics between different metals for the same ligand. frontiersin.org The presence of Fe(III)-gluconate complexes is a known factor in certain industrial waste scenarios. pnnl.gov

Inter-Ligand Competition: Similarly, other ligands present in the system can compete with gluconate for the manganese ion. The outcome of this competition depends on the stability constants of the manganese complexes with the competing ligands. For instance, ligands like EDTA are known to form highly stable complexes with manganese and can displace gluconate. frontiersin.org The competition between ligands and plant roots for the metal is a key factor in nutrient uptake from soil. frontiersin.org

Ligand Exchange and Dissociation Kinetics

The rates at which ligands exchange and complexes dissociate are critical aspects of the dynamic chemistry of manganese gluconate. While specific kinetic data for the ligand exchange and dissociation of manganese gluconate are not extensively detailed in the provided search results, general principles of manganese complex kinetics can be applied.

The dissociation of manganese complexes is influenced by factors such as pH and the presence of competing metal ions. rsc.org For example, the dissociation of some manganese complexes proceeds through both spontaneous and proton-assisted pathways. rsc.org The flexibility of the ligand can also play a role in the kinetics of ligand substitution in manganese complexes. rsc.orgmdpi.com The rate of ligand exchange can be affected by the formation of intermediate dinuclear complexes. rsc.org

Studies on other manganese complexes have shown that the kinetics of redox reactions and the formation and disappearance of Mn(III) complexes are important for understanding their behavior in aqueous systems. caltech.edu The lifetime of these complexes depends on the nature of the ligand and the chemical characteristics of the environment. caltech.edu

Biochemical and Metabolic Pathway Research Involving Manganese Gluconate

Catalytic Roles of Manganese in Enzymatic Reactions (General Mechanisms)

Manganese is a pivotal cofactor for a wide spectrum of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases. nih.gov Its capacity to transition between different oxidation states, primarily Mn²⁺ and Mn³⁺, renders it indispensable for numerous biological redox reactions. researchgate.net In its enzymatic capacity, manganese frequently functions as a Lewis acid to facilitate catalytic processes or engages directly in redox activities. While some manganese-requiring enzymes can substitute it with other divalent cations like magnesium (Mg²⁺), others exhibit an absolute dependency on manganese for their function. frontiersin.org

Role in Carbohydrate Metabolism Pathways (e.g., Gluconeogenesis, Pentose (B10789219) Phosphate (B84403) Pathway)

Manganese is fundamentally important for carbohydrate metabolism, with a pronounced role in gluconeogenesis—the metabolic pathway that generates glucose from non-carbohydrate substrates. oregonstate.edu Two enzymes crucial to this process are dependent on manganese:

Pyruvate (B1213749) Carboxylase: This manganese-containing enzyme is responsible for the conversion of pyruvate into oxaloacetate, a foundational step in gluconeogenesis. oregonstate.edumdpi.com

Phosphoenolpyruvate Carboxykinase (PEPCK): Activated by manganese, this enzyme catalyzes the transformation of oxaloacetate to phosphoenolpyruvate. oregonstate.edutaylorandfrancis.com For optimal activity, PEPCK necessitates the presence of both Mg²⁺ and Mn²⁺, with manganese being specifically bound to the enzyme's active site. oup.com

Within the pentose phosphate pathway (PPP), manganese fulfills a protective function. For example, the enzyme ribulose-5-phosphate 3-epimerase (Rpe), which ordinarily utilizes ferrous iron as a cofactor, is susceptible to inactivation by oxidative stress. pnas.org Manganese can substitute for iron within this enzyme, conferring resistance to inactivation by hydrogen peroxide and thereby preserving the functionality of the PPP during periods of oxidative stress. pnas.orgnih.gov

Involvement in Amino Acid Metabolism (e.g., Urea (B33335) Cycle)

Manganese plays a significant role in the metabolism of amino acids, particularly within the urea cycle. This cycle is the principal metabolic route for the detoxification of ammonia (B1221849), a byproduct of amino acid catabolism. oregonstate.edu

Arginase: This manganese-dependent enzyme represents the final step in the urea cycle, where it hydrolyzes L-arginine into L-ornithine and urea. oregonstate.eduwikipedia.orgnih.gov A binuclear manganese cluster is essential for the enzyme's proper function. wikipedia.org These Mn²⁺ ions are critical for the correct orientation and stabilization of a water molecule, which subsequently functions as a nucleophile to attack L-arginine. wikipedia.org The catalytic mechanism involves a nucleophilic attack on the guanidinium (B1211019) group of the arginine substrate, initiated by the metal-bridging hydroxide. ebi.ac.uk

Interactions with Antioxidant Enzyme Systems (e.g., MnSOD)

A paramount function of manganese is its role as a cofactor for the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD). mdpi.comnih.gov MnSOD resides within the mitochondria, the primary locus of cellular respiration and a significant generator of reactive oxygen species (ROS). nih.govmdpi.com

Manganese Superoxide Dismutase (MnSOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂•−) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). wikipedia.orgportlandpress.comnih.gov This process constitutes a vital first-line defense against oxidative damage. nih.gov The catalytic mechanism entails the cyclic oxidation and reduction of the manganese ion at the active site. mdpi.comlibretexts.org Human MnSOD exists as a homotetramer, with each subunit harboring a manganese ion coordinated by histidine and aspartate residues. portlandpress.comnih.gov

Manganese Transport and Homeostasis at a Cellular Level (Mechanistic Studies)

The intracellular concentration of manganese is meticulously regulated by a sophisticated network of transport proteins that govern its uptake, subcellular distribution, and efflux. d-nb.infoebi.ac.uk Various families of transporter proteins are tasked with the movement of manganese across both cellular and organellar membranes.

Key transporters responsible for manganese influx include:

Divalent Metal Transporter 1 (DMT1): Also identified as NRAMP2, DMT1 is a principal transporter for divalent cations, including Mn²⁺, and serves as a primary conduit for manganese entry into cells. nih.govnih.gov

ZIP Transporters (Zrt- and Irt-like Proteins): Notably, ZIP8 and ZIP14 are recognized as significant transporters of manganese. nih.govresearchgate.netjst.go.jp These proteins often operate as symporters, facilitating the co-transport of manganese with bicarbonate. nih.gov

Transferrin Receptor (TfR): Although primarily associated with iron transport, the TfR is also capable of mediating the uptake of trivalent manganese (Mn³⁺). d-nb.infonih.gov

The efflux of manganese from cells is a similarly regulated process, involving transporters such as:

SLC30A10: This transporter is indispensable for manganese efflux and is instrumental in preventing manganese-induced toxicity. pnas.org

Ferroportin (FPN): While predominantly an iron exporter, ferroportin has also been shown to participate in the efflux of manganese. d-nb.info

Intracellular manganese levels are maintained through the synergistic action of these import and export systems. nih.gov The regulation of these transporters is intricate and can be modulated by various signals, including cellular manganese concentrations and oxidative stress. pnas.orgoup.com For instance, elevated intracellular manganese can trigger the upregulation of the efflux transporter SLC30A10 through the activation of hypoxia-inducible factors (HIFs). pnas.org

Interconnections with Major Metabolic Cycles

Manganese's function as a cofactor for essential enzymes establishes a direct link to major metabolic cycles.

Citric Acid Cycle (TCA Cycle): Manganese can serve as a cofactor for enzymes within the TCA cycle, such as isocitrate dehydrogenase, which catalyzes the oxidative decarboxylation of isocitrate. bu.edunih.gov The Mn²⁺ cofactor aids in stabilizing the intermediate products of this reaction. bu.edu Conversely, an excess of manganese can exert an inhibitory influence on the TCA cycle, possibly by competing with other metallic cofactors like iron. mdpi.com

Gluconeogenesis and Glycolysis: As previously noted, manganese is essential for the gluconeogenic enzymes pyruvate carboxylase and PEPCK. oregonstate.edu This positions manganese at a critical nexus between glycolysis (the catabolism of glucose) and gluconeogenesis (the anabolism of glucose).

Modulation of Oxidative Stress Pathways via Manganese-Dependent Enzymes

Manganese assumes a central role in the modulation of oxidative stress, chiefly through the action of MnSOD. nih.gov By scavenging superoxide radicals within the mitochondria, MnSOD averts the accumulation of these deleterious reactive oxygen species. nih.govmdpi.com This function is of utmost importance, as mitochondria are responsible for generating a substantial portion of cellular ROS as a byproduct of energy metabolism. nih.gov

The modulation of oxidative stress by MnSOD encompasses the following steps:

Scavenging Superoxide: MnSOD transforms superoxide (O₂•−) into hydrogen peroxide (H₂O₂). nih.gov

Detoxification of Hydrogen Peroxide: The resultant H₂O₂ is subsequently detoxified to water by other antioxidant enzymes, such as catalase and glutathione (B108866) peroxidase. nih.gov

Dysfunction or deficiency of MnSOD can precipitate an increase in oxidative stress, a condition implicated in a broad array of pathologies. mdpi.commdpi.com The protective significance of MnSOD is underscored by the observation that mice genetically deficient in the MnSOD gene succumb shortly after birth due to extensive oxidative damage. mdpi.com The capacity of manganese to be integrated into MnSOD and other enzymes associated with antioxidant defense highlights its critical importance in the maintenance of cellular redox homeostasis. mdpi.comnih.gov

Interactive Data Table: Key Manganese-Dependent Enzymes and Their Functions

Agricultural Sciences: Manganese Gluconate As a Plant Nutrient Source and Soil Amendment

Efficacy of Manganese Gluconate in Correcting Plant Manganese Deficiencies

Manganese gluconate has been investigated as a source of manganese for correcting deficiencies in various crops. Studies have shown its effectiveness, although responses can vary depending on the plant species, application method, and environmental conditions.

In spinach grown in a vermicompost substrate, both foliar and soil applications of manganese gluconate resulted in similar plant growth values and did not produce toxicity symptoms at the tested concentration. researchgate.net This suggests that manganese gluconate is a viable option for manganese fertilization in spinach. researchgate.net Another study on Bt-cotton under rainfed conditions found that foliar application of manganese gluconate led to maximum absorption of manganese by the plant compared to other treatments. ijcmas.comresearchgate.net

Research on soybeans has explored the use of biodegradable ligands like gluconate to correct manganese deficiency, particularly in calcareous soils where manganese availability is often low. nih.govfrontiersin.org These studies compare its efficacy to synthetic chelates like EDTA. While some research indicates that manganese gluconate has low stability in calcareous soils, it can be an effective manganese source, especially in hydroponic systems or through foliar application. nih.govresearchgate.net

However, the effectiveness of manganese gluconate can be influenced by the presence of other nutrients. For instance, high levels of iron in the soil can interfere with manganese absorption and translocation. cropj.com Foliar applications are often considered more effective than soil applications in such antagonistic scenarios. cropj.com

Here is a data table summarizing the findings of a study on the application of manganese fertilizers on spinach:

| Treatment | Dry Matter ( g/plant ) | Number of Leaves | Plant Height (cm) |

| Control (No Mn) | 1.65 | 11.3 | 25.0 |

| MnSO4 (Soil) | 3.08 | 17.7 | 32.0 |

| Mn Gluconate (Soil) | 2.05 | 13.3 | 27.3 |

| Mn Gluconate (Foliar) | 2.15 | 14.0 | 28.0 |

Foliar and Root Uptake Mechanisms in Various Plant Species

The uptake of manganese by plants, whether from soil or foliar application, is a complex process involving various transport mechanisms. Manganese is primarily absorbed by roots in its divalent form (Mn²⁺). frontiersin.orgnih.gov

Foliar Uptake

Foliar application is a common method for correcting manganese deficiencies, especially in soils with high pH where manganese availability is low. gov.on.ca For a nutrient to be absorbed through the leaves, it must first penetrate the cuticle, which is the primary barrier. mdpi.com The nutrient must be in a dissolved state to diffuse through the cuticular pores. mdpi.com

Studies on Bt-cotton have shown that manganese gluconate applied as a foliar spray is effectively absorbed by the leaves. ijcmas.comresearchgate.net The use of gluconate as a chelating agent can improve the translocation of the nutrient within the plant. researchgate.net Research comparing different manganese carriers has shown that manganese generally penetrates the cuticle more rapidly than zinc. mdpi.com

Root Uptake

Manganese uptake by roots is mediated by specific transporters in the root cells. frontiersin.org Once inside the root, manganese is transported to the shoots via the xylem. frontiersin.org The availability of Mn²⁺ in the soil is crucial for root uptake and is influenced by soil pH and the presence of microorganisms. frontiersin.orgnih.gov

Plant roots can exude substances like protons and carboxylates to increase manganese availability in the rhizosphere. frontiersin.org However, factors such as high concentrations of other nutrients like iron can inhibit manganese uptake by the roots. cropj.com Research on barley and oat has shown that the concentration of manganese in the shoots is related to the extent of its translocation from the roots. researchgate.net In some cases, at high manganese concentrations, it can accumulate in the roots. researchgate.net

The structure of the root system, including root hairs, significantly increases the surface area for the absorption of water and nutrients from the soil. ebsco.com The movement of ions into root cells occurs through mechanisms like simple diffusion, facilitated diffusion, and active transport. ebsco.com

Stability and Bioavailability of Manganese Gluconate in Soil and Hydroponic Systems

The stability and bioavailability of manganese gluconate are critical factors influencing its effectiveness as a fertilizer in different growing systems.

Soil Systems

In soil, the availability of manganese is highly dependent on pH and redox conditions. nih.gov Manganese is most available to plants in acidic soils with a pH between 5.0 and 6.5. gov.on.ca In alkaline or calcareous soils, Mn²⁺ is readily oxidized to less soluble forms, reducing its availability. tfi.orgtandfonline.com

Manganese gluconate, being a chelated form of manganese, is designed to protect the manganese ion from being locked up in the soil. ufl.edu However, its stability in soil can be limited. Studies have indicated that manganese gluconate can have low stability in calcareous soils, similar to manganese sulfate (B86663). frontiersin.orgresearchgate.net In such soils, the gluconate ligand may not be strong enough to prevent the manganese from precipitating. Despite this, some research suggests that manganese complexes like gluconate can be better alternatives to manganese sulfate in fertigation and soil applications. researchgate.net Products formulated with manganese gluconate are claimed to be effective in both very acidic and very calcareous soils, ensuring a stable supply of manganese. oranggrowth.com

Hydroponic Systems

In hydroponic systems, where nutrient solutions are used, the stability of manganese sources is also important. Research has shown that manganese gluconate complexes can exhibit high stability in hydroponic nutrient solutions, maintaining a high percentage of manganese in a soluble form even at high pH levels. tandfonline.comresearchgate.net This makes it a suitable option for providing manganese in soilless culture. researchgate.net Studies evaluating the effectiveness of different manganese complexes in hydroponics have found that manganese gluconate can be an effective source for correcting manganese deficiencies in plants like soybeans. nih.gov

Influence of Manganese:Ligand Ratios on Plant Nutrient Acquisition

The ratio of manganese to the chelating ligand, such as gluconate, can significantly impact the effectiveness of the fertilizer in supplying manganese to plants. Research has shown that the efficacy of manganese complexes is dependent on both the specific ligand used and the molar ratio of manganese to that ligand. nih.gov

A study investigating the influence of the Mn²⁺:ligand ratio using gluconate (G6) and heptagluconate (G7) on soybean plants found that the effectiveness of these complexes varied with the ratio. nih.gov The study demonstrated that certain molar ratios of Mn²⁺ to the ligand were more effective in the short term for supplying manganese to the plants. nih.gov This effectiveness is attributed to the chemical structure and stability of the resulting complex. nih.gov

Specifically, the research highlighted that Mn²⁺:G7 complexes at 1:1 and 1:2 molar ratios were particularly effective as manganese sources for plant nutrition. nih.gov This was due to their adequate stability in alkaline solutions and their rapid action. nih.gov In contrast, the study noted that the use of gluconate (G6) as a ligand could reduce the uptake of iron by the plants, indicating a potential for nutrient imbalances depending on the ligand and its ratio to manganese. nih.gov

This underscores the importance of optimizing the formulation of chelated manganese fertilizers to ensure maximum nutrient availability and prevent unintended antagonistic effects on the uptake of other essential nutrients.

Role in Plant Physiological Processes and Stress Responses

Manganese is an essential micronutrient that plays a critical role in various physiological processes within a plant, and its availability can influence how a plant responds to stress.

Physiological Processes

Photosynthesis: Manganese is a key component of the water-splitting complex in photosystem II (PSII). icl-growingsolutions.comomexcanada.comresearchgate.net This process, known as photolysis, is fundamental for photosynthesis as it releases the electrons needed to drive the conversion of light energy into chemical energy. icl-growingsolutions.comomexcanada.com A deficiency in manganese can significantly impair photosynthesis, leading to reduced growth and vigor. icl-growingsolutions.com Manganese gluconate has been studied as a redox model for this oxygen-evolving step in photosynthesis. acs.orgacs.org

Enzyme Activation: Manganese activates over 35 different enzymes in plants. cropnutrition.com These enzymes are involved in a wide array of metabolic pathways, including carbohydrate and nitrogen metabolism, and the synthesis of amino acids. icl-growingsolutions.comrochester.eduoregonstate.edu

Lignin (B12514952) Synthesis: Manganese is a cofactor for enzymes involved in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls. icl-growingsolutions.comcropnutrition.com Lignin also acts as a physical barrier against pathogens. icl-growingsolutions.comcropnutrition.com

Root Development: Adequate manganese is necessary for healthy root growth, including root elongation and the formation of lateral roots, which enhances the plant's ability to absorb nutrients. oranggrowth.comomexcanada.com

Stress Responses

Oxidative Stress: Plants produce reactive oxygen species (ROS) as a byproduct of metabolism, and their levels can increase under environmental stress. icl-growingsolutions.commdpi.com Manganese is a cofactor for the enzyme manganese superoxide (B77818) dismutase (Mn-SOD), which helps to neutralize these harmful ROS, thereby protecting the plant from oxidative damage. icl-growingsolutions.comcropnutrition.comrochester.edu This function is crucial for plant resilience under conditions of drought, high temperatures, and pathogen attacks. icl-growingsolutions.com

Pathogen Resistance: By contributing to lignin synthesis, manganese helps to strengthen cell walls, making plants more resistant to fungal and other pathogenic infections. icl-growingsolutions.comcropnutrition.com Impaired lignin synthesis due to manganese deficiency can increase susceptibility to diseases. cropnutrition.com Manganese application has been linked to increased resistance against various soil-borne and fungal leaf diseases. cropnutrition.com

Abiotic Stress: Plants have developed various defense mechanisms to cope with abiotic stresses like drought, salinity, and extreme temperatures. scitechnol.com The regulation of stomatal closure is a key response to conserve water. scitechnol.comnumberanalytics.com Soluble sugars can accumulate in plants under stress to help with osmotic adjustment. frontiersin.org The antioxidant system, in which manganese plays a role, is a crucial defense against the oxidative damage caused by these stresses. scitechnol.com

Industrial Chemistry and Environmental Applications of Manganese Gluconate

Applications in Liquid Redox Sulfur Recovery Processes

Liquid redox sulfur recovery (LRSR) is a crucial technology for removing hydrogen sulfide (B99878) (H₂S) from gas streams, particularly in the natural gas industry. nih.govresearchgate.net Manganese gluconate has emerged as a promising agent in these processes, offering a "greener" alternative to some traditional iron-based chelates. researchgate.netjostchemical.com

H₂S Oxidation Mechanism and Efficiency

In LRSR processes, manganese gluconate acts as a redox agent to oxidize H₂S into elemental sulfur. researchgate.net The manganese in the gluconate complex cycles between its +2 and +3 oxidation states to facilitate this conversion. The process generally involves the absorption of H₂S into the alkaline solution containing the manganese gluconate complex, followed by the oxidation of the dissolved sulfide. An aerated solution of manganese gluconate can effectively convert dissolved sodium hydrosulfide (B80085) (NaHS) into elemental sulfur. nih.gov

The efficiency of H₂S oxidation is influenced by factors such as pH. Research has shown that at a sufficiently high pH, manganese gluconate solutions are stable and effective. nih.govresearchgate.net The mechanism is analogous to other metal-based LRSR systems where the metal ion is reduced by sulfide and subsequently regenerated by oxidation with air.

Ligand Degradation Resistance Studies

A significant challenge in LRSR processes is the oxidative degradation of the chelating ligand, which can lead to high operational costs. nih.govresearchgate.net Studies have demonstrated that manganese gluconate exhibits greater resistance to ligand degradation compared to traditional agents like iron nitrilotriacetic acid (NTA). nih.govjostchemical.com

The degradation of the gluconate ligand in an aerated sulfide solution containing manganese gluconate was found to be significantly lower than that of EDTA in an iron-based system under comparable conditions. researchgate.netresearchgate.net Specifically, in a solution of 0.1 M manganese/0.8 M gluconate at pH 13, the gluconate degradation was 11% after 47 hours and 20% after 100 hours. researchgate.netresearchgate.net In contrast, EDTA in a 0.1 M iron/0.2 M EDTA solution at pH 8 degraded by about 30% in 47 hours, and NTA in an Fe-NTA solution degraded by 40% in 100 hours. researchgate.netresearchgate.net The degradation is thought to occur via the Fenton reaction, which produces hydroxyl radicals. researchgate.netresearchgate.net The stability of the gluconate ligand is influenced by pH and the chelate-to-metal molar ratio, with higher pH and higher ratios generally leading to less degradation. researchgate.netresearchgate.net

Ligand Degradation Comparison

| Chelating Agent | Metal | Concentration (Metal/Chelate) | pH | Degradation after ~47-50 hours | Degradation after 100 hours |

|---|---|---|---|---|---|

| Gluconate | Manganese | 0.1 M / 0.8 M | 13 | 11% | 20% |

| EDTA | Iron | 0.1 M / 0.2 M | 8 | ~30% | N/A |

| NTA | Iron | 0.1 M / 0.2 M | 6.5 | N/A | 40% |

Catalytic Activity in Industrial Chemical Reactions

Manganese gluconate can function as a catalyst in various industrial chemical reactions. The manganese ion, with its ability to exist in multiple oxidation states, is key to its catalytic function. acs.org While specific large-scale industrial catalytic applications of pure manganese gluconate are not extensively documented in the provided search results, its catalytic potential is evident from its role in oxidation reactions. For instance, its ability to facilitate the oxidation of H₂S demonstrates its capacity to catalyze redox reactions. researchgate.net Furthermore, the use of manganese compounds in general as catalysts is well-established, and manganese gluconate's solubility and stability in aqueous solutions make it a candidate for homogeneous catalysis. chemicalbook.comdcceew.gov.au

Environmental Fate and Transport Mechanisms of Manganese Gluconate

The environmental behavior of manganese gluconate is primarily governed by the properties of the manganese cation and the gluconate anion, as the compound dissociates in aqueous environments. drugbank.comeuropa.eu

Biodegradation Pathways of Gluconate Ligand in Environmental Systems

The gluconate ligand is readily biodegradable under both aerobic and anaerobic conditions. santos.com This is a significant advantage from an environmental perspective, as it is not expected to persist in the environment. santos.com

Several metabolic pathways for gluconate degradation exist in microorganisms. In many bacteria, gluconate is metabolized via the Entner-Doudoroff (ED) pathway. uni-konstanz.deasm.org This can occur through a phosphorylated or non-phosphorylative route. In the phosphorylated pathway, gluconate is first converted to 6-phosphogluconate, which is then dehydrated and cleaved to yield pyruvate (B1213749) and glyceraldehyde-3-phosphate. uni-konstanz.de A non-phosphorylative pathway has also been identified in fungi like Aspergillus niger, where gluconate is dehydrated to 2-keto-3-deoxy-gluconate (KDG) and then cleaved into pyruvate and glyceraldehyde. nih.gov Some fungi, such as Penicillium and Mucor species, also utilize a non-phosphorylative pathway for gluconate degradation. capes.gov.br

Precipitation Behavior and Speciation in Aqueous Environments

The speciation and precipitation of manganese gluconate in aqueous environments are highly dependent on pH. researchgate.net In acidic conditions, the gluconate anion becomes protonated, and the complex is less stable. europa.eu Lactonization of the gluconate can also occur at low pH, hindering complexation. europa.eu

In alkaline solutions, manganese gluconate is more stable. researchgate.neteuropa.eu However, at sufficiently high pH, there is a risk of precipitation of manganese hydroxide, carbonate, or sulfide. nih.govresearchgate.net Equilibrium calculations and experimental observations show that manganese carbonate precipitation can occur between pH 8 and 11. researchgate.net The stability of manganese gluconate complexes in hydroponic nutrient solutions has been observed to be high, with over 80% of manganese remaining in solution up to a pH of 10. tandfonline.com In calcareous soils, however, the stability of manganese gluconate is lower compared to synthetic chelates like DTPA. frontiersin.org The transport of manganese in the environment is largely determined by its particle size if released into the air and its solubility and speciation in water and soil. dcceew.gov.aucdc.gov

Computational and Theoretical Chemistry Approaches for Manganese Gluconate Systems

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and bonding characteristics of manganese gluconate. researchgate.netacs.orglibretexts.orgcam.ac.ukwisc.edulondon-nano.com These studies focus on how the manganese ion (Mn(II)) interacts with the gluconate ligand.

Single-crystal X-ray analysis of manganese D-gluconate tetrahydrate reveals that the manganese (II) cation is six-coordinated, chelated by two D-gluconate anions and two coordinated water molecules. The two D-gluconate anions in the structure adopt different conformations.

DFT calculations, often used in conjunction with experimental techniques like IR spectroscopy, help to elucidate the coordination mode of the gluconate ligand. For instance, in studies of analogous metal-gluconate systems like magnesium(II) gluconate, DFT calculations have indicated monodentate coordination of the gluconate anion (Gluc⁻). researchgate.netacs.org These computational approaches can also predict how the electronic properties of a system change upon interaction. For example, DFT studies on manganese-doped materials have shown significant alterations in electronic characteristics, such as band structure and density of states, upon adsorption of other molecules.

Quantum chemical parameters derived from these calculations, such as global hardness, can be used to assess the reactivity and selectivity of the gluconate molecule in different chemical environments. These theoretical studies provide deep insights into the electronic structure, binding energies, and potential reaction pathways that govern the compound's reactivity.

Molecular Dynamics Simulations for Solution Behavior Prediction

Molecular Dynamics (MD) simulations are a powerful computational technique used to predict the behavior of manganese gluconate in solution. formulationbio.com These simulations model the interactions between the manganese gluconate complex and solvent molecules, typically water, over time, providing a microscopic view of dynamic processes. formulationbio.com

MD simulations can be applied to study:

Solvation Structures: Understanding how water molecules arrange around the manganese(II) ion and the gluconate ligand.

Complex Stability: Assessing the stability of the manganese-gluconate complex in an aqueous environment.

Adsorption Behavior: Simulating the interaction of manganese gluconate with various surfaces. For example, MD simulations have been used to investigate the adsorption of ions onto the surfaces of manganese oxides, revealing mechanisms of inner-sphere and outer-sphere complex formation.

Ion-Pairing: Investigating the formation of contact ion-pairs in concentrated solutions.

By analyzing trajectories generated from MD simulations, researchers can derive important structural and dynamic information, such as radial distribution functions, coordination numbers, and diffusion coefficients. This information is crucial for interpreting experimental data and predicting how manganese gluconate will behave in complex solution environments, such as those found in biological systems or industrial processes.

Thermodynamic Modeling of Complexation Equilibria

Thermodynamic modeling is essential for understanding and predicting the formation and stability of manganese-gluconate complexes in solution under various conditions. pnnl.gov This approach involves developing models that can describe the effects of factors like ionic strength, pH, and the presence of competing ions on the complexation equilibria. pnnl.gov

Key aspects of thermodynamic modeling for manganese gluconate systems include:

Determination of Stability Constants: Experimental techniques, such as potentiometric titrations, are used to measure the stability constants of various Mn-gluconate species that can form in solution. researchgate.netacs.org These constants quantify the strength of the interaction between manganese ions and gluconate.

Speciation Calculations: Once stability constants are known, speciation models can be developed to calculate the distribution of different manganese species (e.g., free Mn²⁺, various Mn-gluconate complexes) under specific conditions. Such models are crucial for applications ranging from assessing the mobility of metals in environmental systems to understanding their behavior in industrial processes. researchgate.netacs.orgnih.gov

Pitzer Equations: For systems with high ionic strength, thermodynamic models often employ Pitzer's equations to accurately account for the interactions between different ions in the solution. pnnl.gov

Enthalpy of Formation: Calorimetric measurements can be used to determine the standard molar enthalpy of formation for solid manganese gluconate hydrates. For manganese D-gluconate tetrahydrate, this value has been calculated using a designed thermochemical cycle in accordance with Hess's law.

These thermodynamic models are critical for predicting the precipitation behavior and solubility of manganese compounds in the presence of gluconate, which is vital for process optimization and risk assessment in various fields. pnnl.govresearchgate.net

Elucidation of Reaction Mechanisms through Computational Methods

Computational methods are employed to unravel the intricate mechanisms of reactions involving manganese gluconate. These approaches can provide molecular-level insights into reaction pathways that are often difficult to probe experimentally.

For example, manganese gluconate has been investigated as a redox agent for the oxidation of hydrogen sulfide (B99878) (H₂S) in industrial processes. researchgate.net Computational studies can help to:

Model Redox Reactions: An equilibrium calculation model was developed to understand the precipitation behavior of manganese species during the H₂S oxidation process. researchgate.net This involves considering all relevant equilibrium relations, including dissociations, complex formations, and redox reactions between Mn(III) and Mn(II).

Investigate Degradation Pathways: The oxidative degradation of the gluconate ligand is a critical factor in the viability of such processes. Computational modeling can help to explore potential degradation mechanisms, such as those involving Fenton-like reactions and the formation of hydroxyl radicals.

Predict Reaction Energetics: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces for proposed reaction pathways. This allows for the identification of intermediates and transition states, and the calculation of activation barriers, providing a detailed picture of the reaction mechanism. Such calculations have been applied to study the reactions between manganese oxide clusters and H₂S, yielding results that agree well with experimental observations. researchgate.net

By combining computational modeling with experimental data, a more complete understanding of the reaction mechanisms governing the chemistry of manganese gluconate can be achieved, facilitating the design of more efficient and stable chemical processes.

Specialized Analytical Methodologies Utilizing Manganese Gluconate

Use as a Chemical Marker for Dissolution Studies in Research Models

Manganese gluconate has been identified as a novel chemical marker for visualizing the dissolution of tablet-based dosage forms within the gastrointestinal (GI) tract using magnetic resonance imaging (MRI). nih.govnih.govnih.gov This application is significant for understanding the in vivo performance of oral medications, as dissolution is a critical first step for drug absorption. nih.gov

The underlying principle of this methodology relies on the paramagnetic properties of the manganese ion (Mn²⁺). nih.gov When manganese gluconate dissolves from a tablet, the released manganese ions interact with surrounding water molecules. This interaction shortens the longitudinal relaxation time (T1) of the water protons. nih.gov In a T1-weighted MRI image, this phenomenon produces a "positive" contrast enhancement, which appears as a bright "halo" effect around the dissolving tablet. nih.govnih.gov This allows researchers to directly observe and track the process of tablet dissolution and dispersion in real-time and in situ. nih.gov

Research has demonstrated the viability of this technique for imaging tablet dissolution in the human stomach, particularly under fed conditions, which can significantly impact drug release. nih.govnih.gov This approach is presented as a promising alternative to gadolinium (Gd)-based contrast agents, the use of which has been curtailed in research due to safety concerns. nih.gov While manganese is a naturally occurring element and is generally regarded as safe (GRAS), some studies have noted that the observed MRI signal enhancement from its release can be variable and, in some parts of the GI tract like the colon, difficult to distinguish from the natural background signal. nih.govamericanelements.com

The chelation of manganese ions with food components, such as phytates, can form insoluble complexes, which is a factor that must be considered when using this method to investigate food effects on drug dissolution. nih.gov Despite these considerations, the use of manganese gluconate as an MRI marker offers a valuable tool for advancing the understanding of how oral solid dosage forms behave in the human body, potentially leading to better in silico modeling and improved correlation between in vitro and in vivo results. nih.gov

Detection and Quantification Techniques for Manganese Gluconate in Complex Matrices

A variety of analytical methods are employed for the detection and quantification of manganese gluconate, which can be broadly categorized into chemical and instrumental techniques. nih.gov The choice of method often depends on the complexity of the matrix in which the compound is being measured, such as pharmaceuticals, food additives, or biological samples.

Chemical Methods

Traditional chemical methods are often used for analyzing manganese gluconate in pharmaceutical preparations. These techniques, which include redox titration, complexation titration, and colorimetric methods, are valued for their convenience in standard laboratory settings. nih.gov The United States Pharmacopeia (USP) provides a specific assay for manganese gluconate that involves a complexometric titration. In this method, a sample is dissolved in water, and ascorbic acid is added before titrating with 0.05 M edetate disodium (B8443419) (EDTA) using an eriochrome black indicator until a deep blue endpoint is reached. rmreagents.com The USP also specifies a method for determining reducing substances, such as dextrose, by boiling the sample with an alkaline cupric citrate (B86180) solution and titrating the resulting mixture. rmreagents.com

Instrumental Analysis

For more complex matrices or when higher sensitivity and precision are required, instrumental methods are preferred. nih.gov These techniques are capable of detecting low concentrations of manganese gluconate and can often analyze multiple components simultaneously. nih.gov

Atomic Spectroscopy: Techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are widely used to determine the total manganese content in a sample. nih.gov These methods are highly sensitive but measure the elemental manganese, not the gluconate salt form directly. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are powerful techniques for separating manganese gluconate from other components in a complex mixture before quantification. nih.gov Ion chromatography, for instance, has been successfully used to analyze the dissolution profiles of manganese from complex dietary supplements. servicebio.com These chromatographic methods can be coupled with various detectors, including Mass Spectrometry (MS), for highly specific and sensitive analysis. nih.gov

Other Methods: Neutron activation analysis is another highly effective and precise method for determining manganese concentrations in both environmental and biological samples, notable for minimizing sample contamination since it requires few reagents. nih.gov

The analysis of manganese gluconate can be affected by the sample matrix. For instance, in food products, the presence of substances like phytates can chelate with manganese ions, forming insoluble complexes that may hinder accurate quantification. nih.gov

Interactive Data Table: Analytical Methodologies

| Method Type | Specific Technique | Principle | Application Notes | References |

| Chemical | Complexometric Titration | Titration with a chelating agent (Edetate Disodium) to determine manganese concentration. | Official USP assay method for manganese gluconate. | rmreagents.com |

| Chemical | Redox Titration | Based on oxidation-reduction reactions involving the manganese ion. | Suitable for standard laboratory analysis of pharmaceutical samples. | nih.gov |

| Instrumental | Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free manganese atoms to determine concentration. | Detects total elemental manganese; very sensitive. | nih.gov |

| Instrumental | ICP-AES | Measures light emitted from manganese atoms in an inductively coupled plasma. | Used for multi-element analysis, including manganese. | nih.gov |

| Instrumental | HPLC | Separates manganese gluconate from other compounds based on physical/chemical properties. | Provides high precision and sensitivity for complex mixtures. | nih.gov |

| Instrumental | Ion Chromatography | Separates ions based on their affinity for an ion exchanger. | Used to study dissolution profiles of manganese from supplements. | servicebio.com |

Future Directions and Emerging Research Frontiers in Manganese Gluconate Chemistry

Development of Advanced Synthetic Strategies

The conventional synthesis of manganese gluconate often involves multi-step chemical processes. google.com Emerging research focuses on developing more efficient, cost-effective, and sustainable synthetic routes that minimize waste and energy consumption.

Advanced strategies currently under investigation include:

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical energy (e.g., grinding or milling) to drive chemical reactions. rsc.orgnih.gov It has emerged as a sustainable method for producing metal-organic frameworks (MOFs) with minimal waste. rsc.org The application of mechanochemical synthesis to manganese gluconate and its derivatives could significantly reduce the environmental footprint of its production by eliminating the need for bulk solvents and potentially enabling a one-step process from elemental precursors. nih.govrsc.org

Biotechnological Synthesis: Fermentation processes using microorganisms like Aspergillus niger represent a green alternative for producing metal gluconates. google.com This method allows for the direct, one-step production of manganese gluconate from glucose in the presence of a manganese source under mild conditions (normal temperature and pressure). google.com This biological pathway not only simplifies the production process but also yields a high-purity product suitable for various applications. google.com

Microwave-Assisted and Sonochemical Synthesis: These methods utilize microwave or ultrasonic energy to accelerate reaction rates, often leading to higher yields and improved product purity in shorter timeframes compared to conventional heating. While specific studies on manganese gluconate are emerging, these techniques are widely applied in coordination chemistry and hold promise for optimizing its synthesis.

Table 1: Comparison of Synthetic Strategies for Manganese Gluconate and Related Compounds

| Strategy | Description | Advantages | Research Focus |

|---|---|---|---|

| Conventional Chemical Synthesis | Reaction of manganese carbonate with gluconic acid, followed by crystallization. drugbank.comnih.gov | Established and well-understood process. | Process optimization for yield and purity. |

| Mechanochemistry | Use of mechanical force to induce chemical reactions in the solid state. rsc.orgrsc.org | Reduced solvent use, energy efficiency, rapid synthesis. rsc.orgnih.gov | Scalable synthesis of MOFs and other coordination polymers. rsc.org |

| Biotechnological Fermentation | Use of microorganisms to convert glucose directly into manganese gluconate. google.com | Environmentally friendly, simplified process, low energy consumption. google.comnih.gov | Strain optimization and yield improvement. google.com |

Exploration of Novel Coordination Architectures

Beyond its simple salt form, manganese can coordinate with gluconate and other ligands to form complex, multi-dimensional structures with unique properties. The exploration of these novel architectures is a key frontier in the field.

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Researchers are investigating the use of manganese and ligands like gluconate to create new MOFs. rsc.org These manganese-based MOFs exhibit properties suitable for applications in catalysis, gas storage, and as electrode materials in high-capacity supercapacitors and batteries. researchgate.netrsc.org For example, a layered manganese-based MOF demonstrated a high specific capacitance of 1178 F g⁻¹ in a LiOH solution, highlighting its potential for energy storage. rsc.org

Coordination Polymers and Clusters: The gluconate anion can act as a chelating agent, binding to manganese ions through its carboxylate and hydroxyl groups. mdpi.comresearchgate.net This allows for the formation of manganese dimers and larger polynuclear clusters. massey.ac.nzchemistrydocs.com Understanding the magnetic and electronic interactions within these clusters is a significant area of research, particularly for developing new magnetic materials and catalysts. massey.ac.nz

Nanobiocomposites: Manganese gluconate can be integrated with natural polysaccharides like arabinogalactan (B145846) to form novel nanobiocomposites. mdpi.com In these materials, the gluconate ligand helps to bridge the manganese ions with the polysaccharide matrix, creating stable structures with potential applications in agriculture and biomedicine. mdpi.com

Metal-Organic Gels (MOGs): MOGs are a class of soft materials with a non-crystalline, gel-like structure formed through the coordination of metal ions and organic linkers. A MOG synthesized from manganese(II) and a dicarboxylic acid ligand was shown to be an effective catalyst for chemiluminescence reactions, enabling the sensitive detection of hydrogen peroxide and glucose. nih.gov

Table 2: Emerging Coordination Architectures of Manganese

| Architecture | Description | Key Features | Potential Applications |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Crystalline, porous structures of metal ions (Mn) and organic linkers. researchgate.net | High surface area, tunable porosity, structural versatility. researchgate.netrsc.org | Catalysis, energy storage (supercapacitors, batteries), gas separation. researchgate.netrsc.org |

| Polynuclear Clusters | Discrete molecules containing multiple manganese centers bridged by ligands. massey.ac.nzchemistrydocs.com | Unique magnetic properties, redox activity. massey.ac.nzrsc.org | Molecular magnets, oxidation catalysts. chemistrydocs.com |

| Nanobiocomposites | Hybrids of manganese complexes and natural polymers (e.g., polysaccharides). mdpi.com | Biocompatibility, biodegradability. mdpi.com | Agriculture (fertilizers), biomedicine. mdpi.com |

| Metal-Organic Gels (MOGs) | Non-crystalline, porous soft materials. nih.gov | High catalytic activity, responsive materials. nih.gov | Chemical sensing, drug delivery. nih.gov |

Interdisciplinary Research Integrating Materials Science and Environmental Chemistry

The intersection of materials science and environmental chemistry offers significant opportunities for manganese gluconate. Research is focused on designing materials that can address environmental challenges, contributing to a circular economy and sustainable industrial processes.

In materials science , the focus is on creating functional materials for energy and electronics. Layered manganese-based MOFs have been successfully evaluated as high-capacity electrode materials for supercapacitors, demonstrating excellent performance and cycling stability. rsc.org Furthermore, catalysts derived from manganese MOFs are being developed for rechargeable zinc-air batteries, which are a promising technology for next-generation energy storage. researchgate.net

In environmental chemistry , manganese gluconate is being explored as a "green" chemical agent. nih.gov A significant application is in liquid redox sulfur recovery, a process used to remove toxic hydrogen sulfide (B99878) (H₂S) from natural gas streams. researchgate.net Research has shown that manganese gluconate is a more stable and less toxic alternative to conventional iron-based chelates like EDTA. nih.govresearchgate.net It is more resistant to oxidative degradation, which reduces operational costs and the environmental impact of the process. nih.govresearchgate.net Additionally, manganese complexes, supported by chelators like gluconate, are used in bio-bleaching of paper pulp, offering an environmentally friendlier alternative to chlorine-based bleaching agents. frontiersin.org

The synergy between these fields is evident in the development of manganese-based catalysts for environmental remediation. chemimpex.com The principles of materials science guide the synthesis of highly active and stable catalytic structures, while environmental chemistry defines the target pollutants and reaction conditions for their effective removal.

Predictive Modeling for Sustainable Applications

Computational modeling is becoming an indispensable tool for accelerating research and development in manganese gluconate chemistry. By predicting the properties and behavior of molecules and materials, modeling can guide experimental work, reduce costs, and lead to the rational design of sustainable technologies.

Quantum Mechanical Modeling: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, geometry, and reactivity of manganese complexes. rsc.orgtuwien.ac.at DFT calculations can elucidate reaction mechanisms, predict the stability of different coordination geometries, and help understand the magnetic and spectroscopic properties of manganese clusters. mdpi.comnih.govresearchgate.net For instance, DFT has been used to model magnesium gluconate complexes to understand their structure and hydrolysis, providing insights applicable to manganese gluconate. researchgate.netacs.org Such models can be used to screen potential catalysts or optimize the performance of manganese gluconate in applications like sulfur recovery by predicting its stability and redox behavior under various conditions. nih.gov

Artificial Intelligence and Machine Learning: AI and predictive analytics offer powerful tools for optimizing complex systems and processes. researchgate.netmagnascientiapub.com In the context of manganese gluconate, AI models could be trained on experimental data to predict the outcomes of synthetic reactions, optimize process parameters for industrial applications, or assess the lifecycle and environmental impact of new materials. mdpi.com For example, artificial neural networks have been successfully used to build predictive models for occupational exposure to manganese, demonstrating the potential of these techniques in related chemical applications. nih.gov

The integration of these predictive models provides a powerful framework for designing the next generation of manganese gluconate-based materials and technologies, ensuring they are not only effective but also economically viable and environmentally sustainable. core.ac.uk

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of manganese gluconate relevant to its behavior in aqueous solutions?